An In-depth Technical Guide to the Chemical Properties of 5-Chloronicotinoyl Chloride
An In-depth Technical Guide to the Chemical Properties of 5-Chloronicotinoyl Chloride
Section 1: Introduction and Isomeric Landscape
In the fields of pharmaceutical and agrochemical synthesis, heterocyclic intermediates are foundational building blocks. Among these, chloronicotinoyl chlorides represent a class of highly reactive and versatile reagents. Their structure, featuring a pyridine ring functionalized with both a reactive acyl chloride and a directing chloro group, makes them invaluable for constructing complex molecular architectures.[1][2] This guide provides an in-depth examination of the chemical properties, synthesis, and reactivity of these compounds, with a specific focus on 5-Chloronicotinoyl chloride .
A critical aspect to understand is the isomeric landscape of chloronicotinoyl chlorides. The position of the chlorine atom on the pyridine ring significantly influences the electronic properties and, consequently, the reactivity and spectroscopic signature of the molecule. The three principal positional isomers are 2-chloronicotinoyl chloride, 5-chloronicotinoyl chloride, and 6-chloronicotinoyl chloride. While the 2- and 6-chloro isomers are well-documented and commercially available, specific experimental data for the 5-chloro isomer is less prevalent in readily accessible literature.[3][4] Therefore, this guide will leverage a comparative approach, utilizing established data from its analogs to provide a comprehensive and predictive overview of the 5-chloro isomer.
Caption: Positional isomers of Chloronicotinoyl Chloride.
Section 2: Physicochemical Properties - A Comparative Analysis
The physical properties of an acyl chloride are critical for its handling, storage, and reaction setup. Lacking the ability to form hydrogen bonds, acyl chlorides typically exhibit lower melting and boiling points compared to their parent carboxylic acids.[5] The table below summarizes the known properties of the 2- and 6-chloro isomers and provides predicted values for 5-chloronicotinoyl chloride based on structural analogy.
| Property | 2-Chloronicotinoyl chloride | 6-Chloronicotinoyl chloride | 5-Chloronicotinoyl chloride (Predicted) |
| CAS Number | 49609-84-9[3] | 66608-11-5[4] | N/A (Precursor: 22620-27-5)[6] |
| Molecular Formula | C₆H₃Cl₂NO[3] | C₆H₃Cl₂NO[4] | C₆H₃Cl₂NO |
| Molecular Weight | 176.00 g/mol [3] | 176.00 g/mol [4] | 176.00 g/mol |
| Appearance | White to beige-yellow solid[7] | Off-white to yellow crystalline powder | Off-white to yellow solid/liquid |
| Melting Point | 39-44 °C[7] | 48-51 °C[4] | ~35-55 °C |
| Boiling Point | 98-100 °C (at reduced pressure) | N/A | ~100-120 °C (at reduced pressure) |
| Key Hazard | Reacts violently with water[7] | Causes severe skin burns and eye damage[4] | Reacts violently with water, Corrosive |
Note: The CAS number 22620-27-5 refers to the parent carboxylic acid, 5-Chloronicotinic acid.[6][8]
Section 3: Synthesis of Chloronicotinoyl Chlorides
Causality in Reagent Selection: The most direct and common method for synthesizing chloronicotinoyl chlorides is the chlorination of the corresponding chloronicotinic acid.[9] This transformation requires a potent chlorinating agent capable of converting a carboxylic acid, a relatively stable functional group, into a highly reactive acyl chloride. Thionyl chloride (SOCl₂) is frequently the reagent of choice for this purpose. Its advantages are twofold: 1) it reacts readily with the carboxylic acid, and 2) the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[9] Oxalyl chloride is another effective reagent, often used for milder reaction conditions. A catalytic amount of N,N-dimethylformamide (DMF) is commonly added to accelerate the reaction. This is a crucial mechanistic choice; DMF reacts with the chlorinating agent to form the Vilsmeier reagent in situ, which is a more potent acylating agent and is the true catalytic species in the cycle.
Experimental Protocol: General Synthesis of 5-Chloronicotinoyl Chloride
This protocol describes a robust method for preparing 5-chloronicotinoyl chloride from its carboxylic acid precursor, 5-chloronicotinic acid. The principles are directly applicable to the other isomers.
Self-Validation and Safety: This procedure must be performed in a well-ventilated fume hood. All glassware must be thoroughly dried (e.g., oven- or flame-dried) prior to use, as thionyl chloride and the acyl chloride product react violently with moisture.[10] The reaction should be equipped with a gas outlet or drying tube to manage the HCl and SO₂ gases produced.
Materials and Equipment:
-
Thionyl chloride (SOCl₂, ~2.0 eq)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
N,N-dimethylformamide (DMF, 1-2 drops, catalytic)
-
Dry round-bottom flask with magnetic stir bar
-
Reflux condenser and heating mantle/oil bath
-
Rotary evaporator for solvent removal
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloronicotinic acid (1.0 equivalent) and a magnetic stir bar.
-
Solvent Addition: Add a suitable volume of an anhydrous solvent like toluene to suspend the acid.
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension.
-
Reagent Addition: Slowly add thionyl chloride (~2.0 equivalents) to the stirred suspension at room temperature. Gas evolution (HCl, SO₂) will be observed.
-
Reaction Progression: Once the addition is complete, slowly heat the mixture to reflux (typically 70-80 °C for toluene). The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid starting material. Maintain reflux for 1-3 hours.[9]
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[9] This step should be performed with caution to avoid contamination of the vacuum pump. The resulting crude 5-chloronicotinoyl chloride can be used directly or purified further by vacuum distillation.
Caption: General workflow for the synthesis of 5-Chloronicotinoyl Chloride.
Section 4: Core Reactivity and Mechanistic Considerations
The chemistry of 5-chloronicotinoyl chloride is dominated by the high reactivity of the acyl chloride functional group.[11][12] The carbon atom of the carbonyl group is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom, which polarize the carbon, giving it a significant partial positive charge.[10] This electrophilicity makes it an excellent substrate for attack by a wide range of nucleophiles.
The canonical reaction mechanism is nucleophilic acyl substitution , which proceeds via a two-step addition-elimination pathway.[13]
-
Nucleophilic Addition: The nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[11]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond, and in doing so, it eliminates the best leaving group attached to the carbonyl carbon. In this case, the chloride ion (Cl⁻) is an excellent leaving group, and its departure is highly favorable, regenerating the carbonyl and yielding the final substituted product.[13]
Caption: General mechanism of nucleophilic acyl substitution.
Common Transformations:
-
Hydrolysis: Vigorous reaction with water to form the parent 5-chloronicotinic acid and HCl gas. This underscores the need for anhydrous handling conditions.[5]
-
Alcoholysis: Reaction with alcohols to form esters. This is a highly efficient method for ester synthesis.
-
Aminolysis: Reaction with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively. This is one of the most common applications in drug development.[10]
Section 5: Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an acyl chloride is the C=O stretching absorption . Due to the electron-withdrawing effect of the chlorine atom, this band appears at a characteristically high frequency, typically in the range of 1775-1810 cm⁻¹ .[14] This high-frequency absorption is a definitive indicator of the acyl chloride functional group, distinguishing it from other carbonyl compounds like ketones or esters which absorb at lower frequencies.[15]
¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-chloronicotinoyl chloride is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.
-
H2, H6, H4 Protons: Based on the known spectrum of 2-chloronicotinoyl chloride (which shows peaks around 8.58, 8.26, and 7.57 ppm in DMSO-d6), the protons of the 5-chloro isomer will also reside in the downfield region (~8.0-9.0 ppm).[16] The exact chemical shifts are influenced by the anisotropic effect of the pyridine ring and the electronic effects of the two chloro-substituents. The proton at the C2 position, being between the nitrogen and the acyl chloride, is expected to be the most downfield. The proton at C6 will also be significantly downfield due to its proximity to the ring nitrogen. The proton at C4 will likely be the most upfield of the three.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide key structural information.
-
Carbonyl Carbon (C=O): The most characteristic signal will be that of the carbonyl carbon. In acyl chlorides, this peak is typically found in the range of 160-180 ppm .
-
Aromatic Carbons: Five signals are expected for the pyridine ring carbons, with their chemical shifts influenced by the positions of the nitrogen and the two chloro-substituents.
Section 6: Handling, Storage, and Safety
Authoritative Grounding: The handling and safety protocols for chloronicotinoyl chlorides are well-established and must be strictly adhered to. These compounds are classified as corrosive and moisture-sensitive.
Core Hazards:
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[4]
-
Reactivity with Water: Reacts violently with water and moisture, liberating toxic and corrosive hydrogen chloride (HCl) gas.[7]
-
Inhalation Toxicity: The dusts and vapors are harmful if inhaled.
Safe Handling Protocols:
-
Ventilation: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors and dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical safety goggles with a face shield.
-
Inert Conditions: Handle the material under an inert atmosphere (e.g., argon or nitrogen) whenever possible to prevent hydrolysis from atmospheric moisture.[17]
-
Spill Management: In case of a spill, evacuate the area. Do not use water. Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite), sweep up, and place in a sealed container for hazardous waste disposal.
Storage:
-
Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated area.[17]
-
Moisture Control: Store away from water and any sources of moisture. Storage in a desiccator or under an inert atmosphere is recommended.
-
Temperature: For long-term stability, refrigeration (2-8 °C) is often advised.[7]
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Section 7: Conclusion
5-Chloronicotinoyl chloride, as a member of the chloronicotinoyl chloride family, is a highly reactive and valuable intermediate in synthetic organic chemistry. Its properties are defined by the electrophilic nature of the acyl chloride group and the electronic influence of the chloro-substituted pyridine ring. While direct experimental data for the 5-chloro isomer is sparse, its synthesis, reactivity, and spectroscopic characteristics can be reliably inferred from its well-studied 2- and 6-chloro analogs and fundamental chemical principles. Proper adherence to stringent safety and handling protocols is paramount when working with this class of compounds due to their corrosive and water-reactive nature. This guide provides the foundational knowledge for researchers and drug development professionals to confidently and safely incorporate 5-chloronicotinoyl chloride and its isomers into their synthetic workflows.
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